molecular formula C14H9ClF3NO2 B2878327 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone CAS No. 206357-62-2

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone

Cat. No.: B2878327
CAS No.: 206357-62-2
M. Wt: 315.68
InChI Key: ZMSFSDSRGJXWRM-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is a substituted pyridine derivative featuring a trifluoromethyl (-CF₃) and chloro (-Cl) group on the pyridine ring, coupled with a 4-methoxyphenyl group via a ketone bridge. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSFSDSRGJXWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Acyl chloride preparation :
    $$ \text{3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} $$
  • Electrophilic substitution :
    $$ \text{Acyl chloride} + \text{4-Methoxyanisole} \xrightarrow{\text{AlCl}_3} \text{Target ketone} $$

Challenges and Optimizations

  • Pyridine’s electron-deficient nature reduces reactivity toward electrophilic substitution, necessitating Lewis acid catalysis (e.g., AlCl₃).
  • Competitive side reactions at the methoxy group may occur, requiring regioselective control.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a robust pathway for constructing the C–C bond between the pyridine and methoxyphenyl groups.

Suzuki-Miyaura Coupling

Using a pyridinyl boronic acid and a preformed 4-methoxybenzoyl chloride:
$$ \text{Pyridinyl-B(OH)}2 + \text{4-MeOC₆H₄COCl} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Target ketone} $$

  • Catalytic system : Pd(TFA)₂ with bidentate ligands (e.g., L5 in DCE solvent) achieves high yields in analogous ketone syntheses.
  • Yield optimization : Table 1 compares solvent effects on coupling efficiency.

Table 1: Solvent Screening for Pd-Catalyzed Coupling

Solvent Temperature (°C) Yield (%) ee (%)
Toluene 60 86 35
DCE 60 97 64
DCE/H₂O 60 95 74

Carbonylative Coupling

Introducing CO gas enables ketone formation from halopyridines and arylmetals:
$$ \text{3-Cl-5-CF₃-C₅H₂N-Br} + \text{4-MeOC₆H₄-MgBr} \xrightarrow{\text{Pd(0), CO}} \text{Target ketone} $$

  • Requires pressurized CO and specialized equipment.

Nucleophilic Acyl Substitution

Weinreb Amide Route

Conversion of the pyridine carboxylic acid to a Weinreb amide facilitates ketone synthesis with organometallic reagents:

  • $$ \text{Acid} \xrightarrow{\text{ClCOCOOEt, NHMe(OMe)}} \text{Weinreb amide} $$
  • $$ \text{Weinreb amide} + \text{4-MeOC₆H₄-Li} \xrightarrow{} \text{Ketone} $$
  • Avoids over-addition of Grignard reagents, ensuring high selectivity.

Alternative Pathways

Oxidation of Secondary Alcohols

Synthesizing the alcohol precursor via addition to a pyridine carbonyl followed by oxidation:
$$ \text{Pyridine carbonyl} + \text{4-MeOC₆H₄-MgBr} \xrightarrow{} \text{Alcohol} \xrightarrow{\text{CrO}_3} \text{Ketone} $$

  • Limited by the stability of the intermediate alcohol.

Microwave-Assisted Synthesis

Accelerating coupling reactions via microwave irradiation could reduce reaction times from hours to minutes, though literature specific to this compound remains sparse.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the chloro position, using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.

  • Reduction: : LiAlH₄, in anhydrous ether.

  • Substitution: : NaN₃, KI, in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of azides or iodides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.

  • Industry: : Application in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

  • 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 339097-08-4) Key difference: Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl moiety. Molecular weight: 303.65 g/mol vs. 349.74 g/mol for the methoxy variant .
  • (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS 338959-85-6) Key difference: Introduction of a hydroxyl-phenoxy substituent on the pyridine ring.

Heterocyclic Modifications

  • (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Key difference: Replacement of the ketone bridge with a pyrazole ring.
  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl][4-(4-methoxyphenyl)piperazino]methanone (CAS 337919-71-8) Key difference: Incorporation of a piperazine linker. Impact: Improved solubility and bioavailability due to the basic amine group in piperazine. Molecular weight: 482.93 g/mol .

Agrochemical Derivatives

  • Haloxyfop methyl ester (CAS 69806-40-2) Key difference: Esterification of the pyridinyloxy-phenoxypropanoic acid backbone. Impact: Enhanced herbicidal activity due to increased membrane penetration. The trifluoromethyl-pyridine core is retained, but the ester group facilitates hydrolysis to the active acid form in plants .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity
Target compound C₁₄H₁₀ClF₃NO₂ 349.74 4-methoxyphenyl, -CF₃, -Cl Agrochemical precursor
3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethanone C₁₃H₆ClF₄NO 303.65 4-fluorophenyl, -CF₃, -Cl Pharmaceutical intermediate
Haloxyfop methyl ester C₁₆H₁₃ClF₃NO₄ 375.73 Methyl ester, pyridinyloxy-phenoxy Herbicide
(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone C₁₉H₁₁ClF₃NO₃ 393.75 4-hydroxyphenoxy, -CF₃, -Cl Research compound

Key Observations:

  • Lipophilicity : The trifluoromethyl group increases logP values across all compounds, favoring membrane permeability .
  • Bioactivity : Pyrazole-containing derivatives (e.g., CAS 1311278-51-9) show higher pesticidal activity due to improved target binding .
  • Solubility : Piperazine or hydroxyl-substituted derivatives exhibit better aqueous solubility, critical for drug formulation .

Biological Activity

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, also known by its CAS number 338420-99-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, summarizing key findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical formula for this compound is C14H9ClF3NO2, with a molecular weight of approximately 315.67 g/mol. Its structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, as well as a methoxyphenyl moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli12.5
Staphylococcus aureus6.25
Candida albicans15.0

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound was assessed in vitro against several human cancer cell lines. Table 2 presents the IC50 values obtained from these studies:

Cell Line IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM)
A549 (Lung Cancer)22.452.1
HCT116 (Colon Cancer)44.452.1
HePG2 (Liver Cancer)30.052.1

The data shows that 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone exhibits lower IC50 values compared to Doxorubicin in several cases, indicating its potential efficacy as an anticancer agent.

The mechanisms underlying the biological activity of this compound are still under investigation, but preliminary studies suggest that it may involve:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cellular processes that regulate growth and division in cancer cells.
  • Disruption of Bacterial Cell Walls : Its structural components may play a role in compromising the integrity of bacterial cell walls, leading to cell death.

Case Studies

Several case studies have illustrated the biological activity of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone:

  • Study on Antibacterial Effects : A recent study demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential use in treating bacterial infections.
  • Cancer Cell Line Evaluation : In vitro experiments indicated that treatment with varying concentrations of the compound led to apoptosis in cancer cells, suggesting a mechanism through which it exerts its anticancer effects.

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